molecular formula C10H15Cl2N B1471566 1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride CAS No. 2098024-91-8

1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B1471566
CAS No.: 2098024-91-8
M. Wt: 220.14 g/mol
InChI Key: AUQHREZXCJKNKO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 . It is listed under the CAS number 2098024-91-8 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propylamine chain attached to a chloro-methylphenyl group . The presence of the chlorine atom and the amine group can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Structural and Computational Studies

Research into cathinone derivatives, including compounds structurally related to "1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride," has involved detailed structural analyses through X-ray crystallography and computational methods. For instance, studies have characterized several cathinones, providing insights into their molecular structures and electronic properties, which could be relevant for understanding the chemical and physical properties of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Spectroscopic Characterization

Spectroscopic techniques such as GC-MS, IR, NMR, and single crystal X-ray diffraction have been employed to identify and characterize novel cathinones, including their hydrochloride salts. These methods provide crucial information on the molecular fingerprints of such compounds, essential for their identification in various contexts, including forensic analysis (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Synthesis

The compound has potential applications in chemical synthesis, where it may serve as a precursor or intermediate in the synthesis of structurally diverse libraries. For example, related ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, leading to a wide range of compounds. This demonstrates the versatility of such compounds in generating structurally diverse libraries for potential applications in materials science, pharmacology, and chemical research (Roman, 2013).

Antimicrobial and Cytotoxic Agents

Compounds structurally related to "this compound" have been explored for their potential as antimicrobial and cytotoxic agents. The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides has led to the identification of compounds with promising biological activities, highlighting the potential therapeutic applications of such chemicals (Mete, Gul, & Kazaz, 2007).

Corrosion Inhibition

Amine derivative compounds, including those related to "this compound," have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies utilize electrochemical measurements and surface analysis to elucidate the protective mechanisms offered by such compounds, demonstrating their application in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQHREZXCJKNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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